Journal Name:Mechanics of Composite Materials
Journal ISSN:0191-5665
IF:1.285
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/11029
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:75
Publishing Cycle:Bimonthly
OA or Not:Not
The applications of organozinc reagents in continuous flow chemistry: Negishi coupling
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2023-01-12 , DOI: 10.1007/s41981-022-00253-x
The design and implementation of flow technique helps organic chemists to resolve numerous challenges that are encountered during various catalytic reactions. Flow technologies, which offer solutions for technical and/or chemical issues, have gained popularity over the last two decades in the field of organic chemistry. The selectivity, efficiency, and safety of the entire process has been accelerated by flow reactors as they improve mass and heat transfer, speeds up the mixing of the reaction, and they offer exact control of the reaction parameters. This review mainly describes the utilization of flow chemistry in reactions involving organiozinc reagent, particularly Negishi coupling. The Negishi coupling of organozinc reagent is a valuable tool for the formation of C-C bond with functional group tolerance and are used extensively in total synthesis. This review also portrays a comparative study of organozinc reagents prepared using different procedures. A study of the effect of different catalysts over the same reaction is also carried out. An overview of different flow techniques that are employed has also been incorporated.
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Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2022-07-27 , DOI: 10.1007/s41981-022-00237-x
A simultaneous determination of the enthalpy of mixing and reaction in a scalable continuous milli-scale flow calorimeter is investigated. As obtained calorimetric data is pivotal for the safety assessment of chemical reactions and processes. The acid-catalysed selective, homogeneous hydrolysis of acetic anhydride with half-lives from a few seconds to a few minutes is investigated as a model reaction. For the enthalpy of mixing 7.2 ± 2.8 kJ/mol and for the enthalpy of reaction −60.8 ± 2.5 kJ/mol were determined. For reactions that show complete conversion in the continuous reactor, a technique is introduced to further improve the accuracy of the reaction enthalpy determination. Thereby, the resolution of the observed temperature profile is increased by measuring the profile at different flow rates. Applying this procedure, the reaction enthalpy of −62.5 kJ/mol was determined which is in good agreement with literature values for this model reaction.Graphical abstract
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Scaled up and telescoped synthesis of propofol under continuous-flow conditions
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2022-07-19 , DOI: 10.1007/s41981-022-00234-0
Herein we report a machine-assisted and scaled-up synthesis of propofol, a short-acting drug used in procedural sedation, which is extensively in demand during this COVID-19 pandemic. The continuous-flow protocol proved to be efficient, with great potential for industrial translation, reaching a production up to 71.6 g per day with process intensification (24 h-continuous experiments). We have successfully telescoped a continuous flow approach obtaining 5.74 g of propofol with productivity of 23.0 g/day (6 h-continuous experiment), proving the robustness of the method in both separated and telescoped modes. Substantial progress was also achieved for the in-line workup, which provides greater safety and less waste, also relevant for industrial application. Overall, the synthetic strategy is based on the Friedel-Crafts di-isopropylation of low-cost p-hydroxybenzoic acid, followed by a decarboxylation reaction, giving propofol in up to 84% overall yield and very low by-product formation.
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Continuous flow process development for the synthesis of an industrial raw material via solvent-free aromatic Claisen rearrangement
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2023-07-14 , DOI: 10.1007/s41981-023-00275-z
A high-temperature continuous flow protocol is reported for the intensified synthesis of an important industrial raw material via aromatic Claisen rearrangement of the corresponding diallyl ether precursor. The process takes advantage of solvent-free conditions, thereby maximizing productivity whilst reducing cost and environmental impact. By precise control over reaction temperature and residence times, a high-yielding and selective synthesis is achieved that ensures improved safety and scalability of the exothermic transformation compared with earlier batch methodologies.Graphical Abstract
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5-Hydroxymethylfurfural synthesis from fructose over deep eutectic solvents in batch reactors and continuous flow microreactors
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2023-02-15 , DOI: 10.1007/s41981-023-00262-4
AbstractIn this work, a deep eutectic solvent (DES) composed of choline chloride (ChCl) and ethylene glycol (EG) was prepared and applied for the conversion of fructose to 5-hydroxymethylfurfural (HMF), catalyzed by HCl in both laboratory batch reactors and continuous flow microreactors. The effects of reaction temperature, batch time, catalyst loading and molar ratio of ChCl to EG on the fructose conversion and HMF yield were first investigated in the monophasic batch system of ChCl/EG DES. To inhibit HMF-involved side reactions (e.g., its polymerization to humins), methyl isobutyl ketone (MIBK) was used as the extraction agent to form a biphasic system with DES in batch reactors. As a result, the maximum HMF yield could be enhanced at an MIBK to DES volume ratio of 3:1, e.g., increased from 48% in the monophasic DES (with a molar ratio ChCl to EG at 1:3) to 63% in the biphasic system at 80°C and 5 mol% of HCl loading. Based on the optimized results in batch reactors, biphasic experiments were conducted in capillary microreactors under slug flow operation, where a maximum HMF yield of ca. 61% could be obtained in 13 min, which is similar to that in batch under otherwise the same conditions. The slight mass transfer limitation in microreactors was confirmed by performing experiments with microreactors of varying length, and comparing the characteristic mass transfer time and reaction time, indicating further room for improvement.Highlights• The efficient fructose conversion to HMF in deep eutectic solvents was achieved in batch reactors and microreactors.• An HMF yield over 60% could be obtained at a fructose conversion above 90% in both reactors at 80°C within 14 min.• The HMF yield was enhanced from 48% in the monophasic ChCl/EG system to 63% in the DES-MBIK biphasic system in batch.• A slight mass transfer limitation was found in the biphasic slug flow microreactor.Graphical Abstract
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Flow and mixing in a tube-in-tube millireactor with multiholes jet and twist tapes
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2022-07-08 , DOI: 10.1007/s41981-022-00232-2
A novel tube-in-tube millireactor with multiholes jet and twist tapes was designed and investigated for its excellent mixing, low price, and industrialization prospects. The inner tube fluid jets into the annular space through six circular microholes with a diameter of 0.2 mm that are evenly drilled around the inner tube. This arrangement achieves good inlet dispersion. The annular reaction channel is modified by three types of twist tape, which facilitates fluid splitting, recombination, and swirling. A detailed computational study has been carried out on the millireactor to characterize flow using a verified and validated CFD model. Villermaux-Dushman reaction and impulse method residence time distribution were used to study both the micromixing and macromixing performance. The multiholes jet has excellent micro-mixing performance with a micro-mixing time of less than 1 ms, at Re > 350. The twist tapes effectively improve the macromixing so that a Pe > 100 is achieved in most of the range of Re 32 ~ 634. Local flow field visualization of the annular spaces with tapes is obtained by PIV - RIM, and the results align with the CFD model.Graphical Abstract
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Development of a continuous flow process for the synthesis of mesotrione
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2022-02-04 , DOI: 10.1007/s41981-022-00215-3
Mesotrione is an important 2-(substituted benzoyl)-1,3-cyclohexanediones herbicide. In the reported literatures, the main synthesis methods are rearrangement after esterification of 1,3-cyclohexanedione and 2-nitro-4-methylsulfonyl benzoyl chloride. However, in the esterification process, due to the presence of alkali, reaction heat of hydrogen chloride and alkali may lead to runaway reaction, and most of the catalysts for the rearrangement reaction are highly toxic, present processes have certain risks. According to recent reports, flow chemistry has many advantages especially good heat transfer efficiency and lower exposure to hazardous materials, can solve current problems in industrial production. Therefore, we optimized these two reactions in continuous flow by single factor study and kinetics. The yield of esterification product is 99% and purity is 98.6%. The yield of rearrangement product is 91.2% and purity is 99.3%. Finally, the process of full continuous esterification-rearrangement to synthesis mesotrione was successfully developed and harmless treatment of acetone cyanohydrin achieved in flow as well. The total yield is 90.5% with purity >99%.Graphical abstract
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Accurate determination of the kinetics of toluene nitration in a liquid–liquid microflow system
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2023-05-22 , DOI: 10.1007/s41981-023-00271-3
The nitration of toluene with mixed acid is one of the most representative nitration reactions. Accurate kinetic study is essential for controlling the reaction and designing reactors. Due to the characteristics of fast rate, high exothermicity and heterogeneity in toluene nitration, the effects of mass and heat transfer may result in inaccurate determination of kinetics. In this work, the adiabatic temperature rises of the reaction system were studied to provide precise ranges of experimental conditions for accurately controlling the reaction rate and heat release rate in a liquid–liquid microflow system. The adiabatic temperature rise was successfully controlled to below 0.3 °C. The effects of mass and heat transfer on the reaction rate were completely eliminated, so that the kinetic study was carried out under the control of intrinsic kinetics only. The activation energy for toluene nitration was determined to be 28.00 kJ/mol. The activation energies for the formation of o-nitrotoluene and p-nitrotoluene were obtained for the first time, which were 25.71 and 31.91 kJ/mol, respectively. The obtained kinetic models can predict the reaction performance of toluene nitration very well.
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Dominance of heat transfer limitations in conventional sol-gel synthesis of LTA revealed by microcrystallization
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2022-04-07 , DOI: 10.1007/s41981-022-00217-1
The non-classical nucleation and growth mechanism for hydrothermal zeolite synthesis is a complex convolution of thermodynamic phase transformations, kinetic chemical condensations, three-phase mass transfer and spatial-temporal thermal gradients. The process is typically studied in batch autoclaves heated with laboratory ovens before being scaled in high temperature batch crystallizers. The experimental and theoretical work presented here proposes that transport limitations dominate batch process syntheses. Thus, kinetically-controlled, scalable crystallization must be achieved for accurate elucidation of the underlying crystallization mechanism. A segmented microdroplet crystallizer is used to remove internal and external heat transfer gradients during the synthesis of LTA zeolite crystals. The heat transfer regimes are carefully mapped, and specific criteria are established for overcoming thermal limitations.Graphical abstract
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Multivariate curve resolution for kinetic modeling and scale-up prediction
Mechanics of Composite Materials ( IF 1.285 ) Pub Date: 2023-01-20 , DOI: 10.1007/s41981-022-00252-y
AbstractAn imine synthesis was investigated in a nearly isothermal oscillating segmented flow microreactor at different temperatures using non-invasive Raman spectroscopy. Multivariate curve resolution provided a calibration-free approach for obtaining kinetic parameters. The two different multivariate curve resolution approaches, soft and hard modeling, were applied and contrasted, leading to similar results. Taking heat and mass balance into account, the proposed kinetic model was applied for a model-based scale-up prediction. Finally, the reaction was performed in a 0.5 L semi-batch reactor, followed by in-line Raman spectroscopy and off-line gas chromatography analysis. The successful scale-up was demonstrated with a good agreement between measured and predicted concentration profiles.Highlights• Oscillation segmented flow reactor with inline Raman spectroscopy.• Multivariate Curve Resolution with hard and soft constraints.• High quality kinetic model for scale-up predictions.Graphical abstract
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, COMPOSITES 材料科学:复合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
24.00 22 Science Citation Index Expanded Not
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